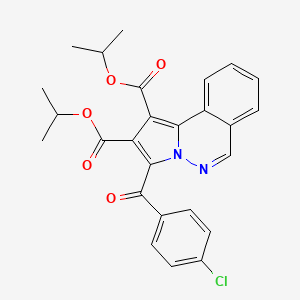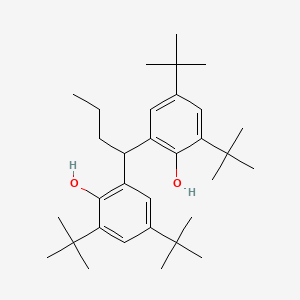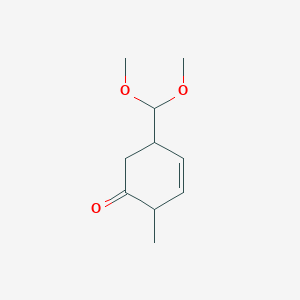
N'-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide is a Schiff base compound known for its unique chemical properties and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would regenerate the original amine and carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism by which N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can inhibit or activate specific biological pathways. Additionally, its ability to undergo redox reactions contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Another Schiff base with similar structural features and biological activities.
N’-(4-(Dimethylamino)benzylidene)isonicotinohydrazide:
Uniqueness
N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic properties. This makes it particularly effective in applications requiring nonlinear optical materials and enhances its biological activity compared to other Schiff bases.
Propiedades
Número CAS |
357410-07-2 |
|---|---|
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H21N3O3/c1-21(2)15-8-5-13(6-9-15)12-19-20-18(22)14-7-10-16(23-3)17(11-14)24-4/h5-12H,1-4H3,(H,20,22)/b19-12+ |
Clave InChI |
AMKBXAPFYLTHRU-XDHOZWIPSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)






![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)


![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

